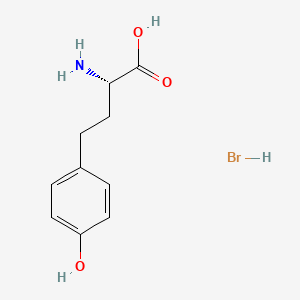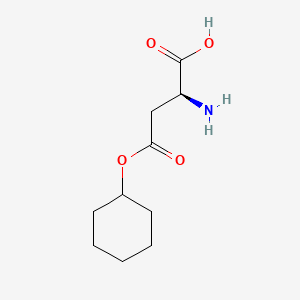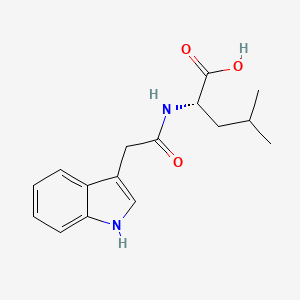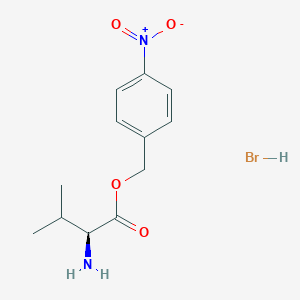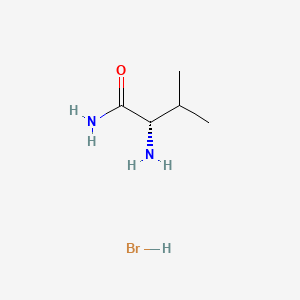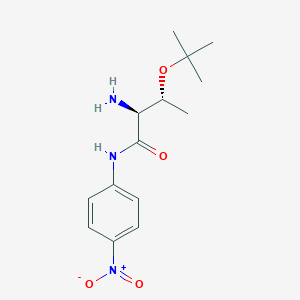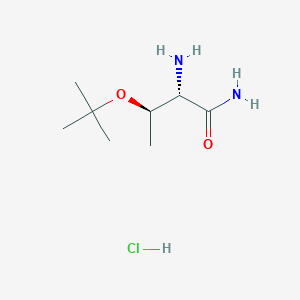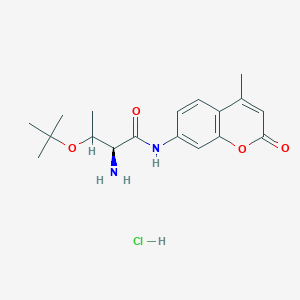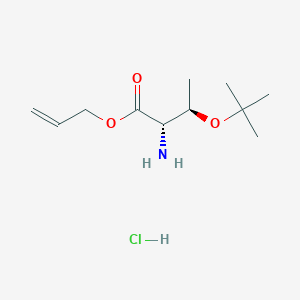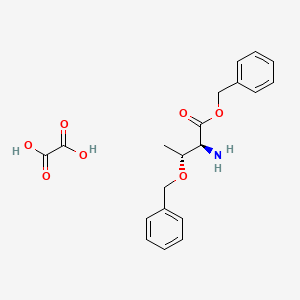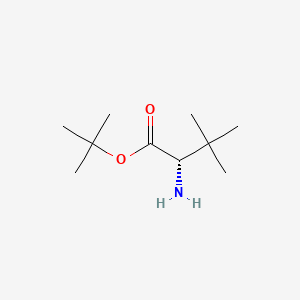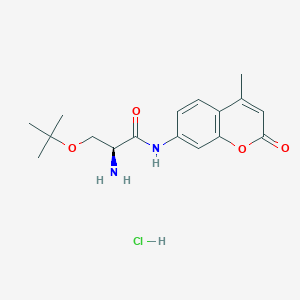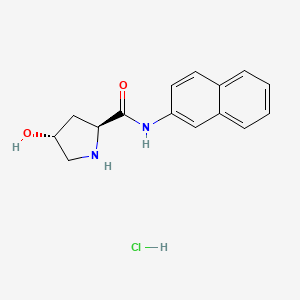
H-Hyp-betana HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Hyp-betana hydrochloride: is a chemical compound with the molecular formula C15H16N2O2 · HCl and a molecular weight of 292.77 . It is a derivative of betaine, a naturally occurring compound found in various plants and animals. Betaine is known for its role in methylation processes and osmoregulation in biological systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Hyp-betana hydrochloride typically involves the reaction of betaine with specific reagents under controlled conditions. One common method is the accelerated solvent extraction (ASE) coupled with solid-phase extraction (SPE). This method ensures high purity and yield of the compound .
Industrial Production Methods: In industrial settings, the production of H-Hyp-betana hydrochloride may involve large-scale extraction from natural sources such as Beta vulgaris (sugar beet). The process includes extraction, purification, and crystallization steps to obtain the final product .
化学反应分析
Types of Reactions: H-Hyp-betana hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学研究应用
Chemistry: H-Hyp-betana hydrochloride is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable in the development of new compounds and materials.
Biology: In biological research, H-Hyp-betana hydrochloride is used to study methylation processes and osmoregulation. It is also used in the development of new drugs and therapies.
Medicine: H-Hyp-betana hydrochloride has potential therapeutic applications due to its role in methylation and osmoregulation. It is being studied for its potential use in treating conditions such as homocystinuria and other metabolic disorders .
Industry: In industrial applications, H-Hyp-betana hydrochloride is used in the production of various chemicals and materials. Its unique properties make it valuable in the development of new products and technologies .
作用机制
H-Hyp-betana hydrochloride exerts its effects through its role as a methyl group donor. It participates in the methylation of homocysteine to form methionine, a crucial process in the regulation of homocysteine levels in the blood. This mechanism is essential for maintaining cellular function and preventing metabolic disorders .
相似化合物的比较
Betaine: A naturally occurring compound with similar methylation properties.
Trimethylglycine: Another methyl group donor with similar biological functions.
Uniqueness: H-Hyp-betana hydrochloride is unique due to its specific structure and properties, which make it valuable in various scientific and industrial applications. Its ability to participate in methylation processes and osmoregulation distinguishes it from other similar compounds .
属性
CAS 编号 |
201994-57-2 |
|---|---|
分子式 |
C15H17ClN2O2 |
分子量 |
292.76 g/mol |
IUPAC 名称 |
4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H16N2O2.ClH/c18-13-8-14(16-9-13)15(19)17-12-6-5-10-3-1-2-4-11(10)7-12;/h1-7,13-14,16,18H,8-9H2,(H,17,19);1H |
InChI 键 |
OPKGRHNSTNJAGN-UHFFFAOYSA-N |
SMILES |
C1C(CNC1C(=O)NC2=CC3=CC=CC=C3C=C2)O.Cl |
手性 SMILES |
C1[C@@H](CN[C@@H]1C(=O)NC2=CC3=CC=CC=C3C=C2)O.Cl |
规范 SMILES |
C1C(CNC1C(=O)NC2=CC3=CC=CC=C3C=C2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


